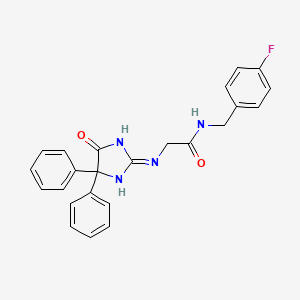
N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an imidazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-2-((4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)amino)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-fluorobenzyl chloride reacts with the imidazole derivative.
Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazole ring, potentially yielding alcohol derivatives.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further
Properties
Molecular Formula |
C24H21FN4O2 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(5-oxo-4,4-diphenylimidazolidin-2-ylidene)amino]acetamide |
InChI |
InChI=1S/C24H21FN4O2/c25-20-13-11-17(12-14-20)15-26-21(30)16-27-23-28-22(31)24(29-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,26,30)(H2,27,28,29,31) |
InChI Key |
AETNQVLLAQZXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=NCC(=O)NCC3=CC=C(C=C3)F)N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















